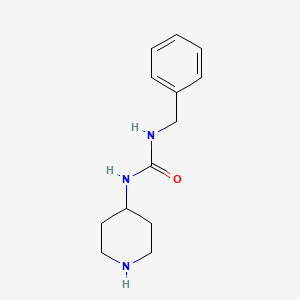
N-(2-methylbenzyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzyl)alanine, also known as N-(2-methylphenethyl)alanine, is a non-proteinogenic amino acid that belongs to the class of alpha-amino acids. It is a chiral compound with two enantiomers, D and L, and is commonly abbreviated as MPEA. MPEA has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of MPEA is not fully understood, but it is believed to act as a dopamine D2 receptor agonist. This activation of the D2 receptor can lead to increased dopamine release in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPEA has been shown to have various biochemical and physiological effects. Studies have demonstrated that MPEA can increase dopamine release in the brain, which may contribute to its therapeutic effects. Additionally, MPEA has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPEA in lab experiments is its potential therapeutic applications in the field of neuroscience. However, a limitation of using MPEA is its limited availability and high cost, which may make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on MPEA. One area of interest is the development of more efficient and cost-effective methods for synthesizing MPEA. Additionally, further research is needed to fully understand the mechanism of action of MPEA and its potential therapeutic applications in the treatment of neurological disorders. Finally, studies are needed to investigate the safety and efficacy of MPEA in human clinical trials.
Métodos De Síntesis
MPEA can be synthesized using various methods, including the Strecker synthesis, reductive amination, and asymmetric synthesis. The most commonly used method for synthesizing MPEA is the Strecker synthesis, which involves the reaction of 2-methylbenzylamine with cyanide and ammonium chloride in the presence of an aldehyde.
Aplicaciones Científicas De Investigación
MPEA has been studied extensively for its potential therapeutic applications in the field of neuroscience. Studies have shown that MPEA can act as a selective dopamine D2 receptor agonist, which may have implications for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, MPEA has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
2-[(2-methylphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-10(8)7-12-9(2)11(13)14/h3-6,9,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYJZDWLPIASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



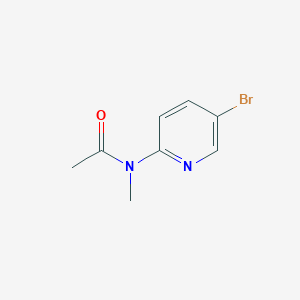
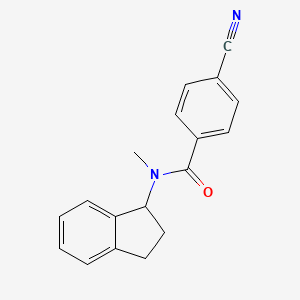
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
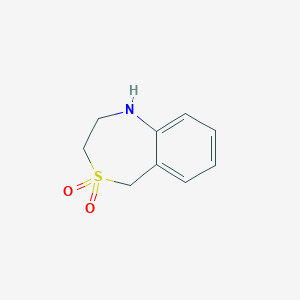

![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
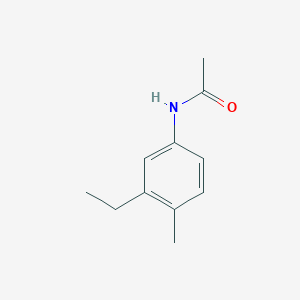
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
